Welcome to the BenchChem Online Store!
molecular formula C10H13IO4 B8450134 2-Iodo-1,3-bis(methoxymethoxy)benzene

2-Iodo-1,3-bis(methoxymethoxy)benzene

Cat. No. B8450134
M. Wt: 324.11 g/mol
InChI Key: VHRGFEQCVFPKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08212012B2

Procedure details

n-Butyllithium (2.5 M in hexanes, 0.22 mL, 0.56 mmol) was added to a solution of 12 (100 mg, 0.50 mmol) in anhydrous THF (790 μL) at 0° C. After 5 minutes, iodine (141 mg, 0.56 mmol) in anhydrous THF (320 mL) was added. After two hours at room temperature, the reaction was quenched via dropwise addition of MeOH and the solvent was concentrated. Water (5 mL) was added and the solution was extracted with EtOAc (3×10 mL). Combined organics were washed with saturated aqueous Na2S2O3, saturated aqueous NaCl, dried (Na2SO4), filtered, and concentrated to afford 15 as a brown oil (129 mg, 79%): 1H NMR (CDCl3, 100 MHz) 7.25-7.18 (m, 1H), 6.79-6.71 (m, 2H), 5.27 (s, 2H), 5.18 (s, 2H), 3.54 (s, 3H), 3.50 (s, 3H); IR (film) νmax 2953, 2924, 2853, 1458, 1377 cm−1.
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
790 μL
Type
solvent
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
solvent
Reaction Step Two
Name
Yield
79%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][O:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:17][O:18][CH3:19])[CH:11]=1.[I:20]I>C1COCC1>[I:20][C:11]1[C:12]([O:16][CH2:17][O:18][CH3:19])=[CH:13][CH:14]=[CH:15][C:10]=1[O:9][CH2:8][O:7][CH3:6]

Inputs

Step One
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mg
Type
reactant
Smiles
COCOC1=CC(=CC=C1)OCOC
Name
Quantity
790 μL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
141 mg
Type
reactant
Smiles
II
Name
Quantity
320 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After two hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched via dropwise addition of MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
ADDITION
Type
ADDITION
Details
Water (5 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (3×10 mL)
WASH
Type
WASH
Details
Combined organics were washed with saturated aqueous Na2S2O3, saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC1=C(C=CC=C1OCOC)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.